molecular formula C29H27N3O2 B6515245 1-[(2,5-dimethylphenyl)methyl]-6-ethyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydroquinolin-4-one CAS No. 931938-62-4

1-[(2,5-dimethylphenyl)methyl]-6-ethyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydroquinolin-4-one

Cat. No.: B6515245
CAS No.: 931938-62-4
M. Wt: 449.5 g/mol
InChI Key: NKYVRIODRBGPIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a quinolin-4-one core substituted with a 2,5-dimethylbenzyl group at position 1, an ethyl group at position 6, and a 1,2,4-oxadiazole ring at position 3 bearing a 4-methylphenyl moiety. The 1,2,4-oxadiazole heterocycle enhances metabolic stability and bioavailability compared to simpler aromatic systems, while the bulky substituents (e.g., ethyl, dimethylbenzyl) likely influence lipophilicity and steric interactions in biological systems .

Properties

IUPAC Name

1-[(2,5-dimethylphenyl)methyl]-6-ethyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H27N3O2/c1-5-21-10-13-26-24(15-21)27(33)25(17-32(26)16-23-14-19(3)6-9-20(23)4)29-30-28(31-34-29)22-11-7-18(2)8-12-22/h6-15,17H,5,16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKYVRIODRBGPIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N(C=C(C2=O)C3=NC(=NO3)C4=CC=C(C=C4)C)CC5=C(C=CC(=C5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogs and Heterocyclic Variations

The compound’s structural analogs include quinolinone derivatives and heterocycles such as 1,2,4-triazoles () or tetrazoles (). Key differences lie in the heterocyclic ring systems and substituent effects:

Compound Name Core Structure Heterocycle Substituents Predicted LogP* Reported Bioactivity
Target Compound Quinolin-4-one 1,2,4-oxadiazole 2,5-dimethylbenzyl, ethyl 4.5 Not reported
2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone () Triazole-ethanone 1,2,4-triazole Phenylsulfonyl, difluorophenyl 3.8 Antifungal (inferred from structural class)
Compound 4g () Pyrazol-3-one Tetrazole Coumarin, benzodiazepine 5.2 Anticancer (inferred from structural class)

*LogP values calculated using density-functional methods (e.g., Becke’s exchange-correlation functional ).

  • Heterocycle Impact : The 1,2,4-oxadiazole in the target compound provides higher electron-withdrawing character and lipophilicity (predicted LogP = 4.5) compared to the 1,2,4-triazole (LogP = 3.8) in , which may enhance membrane permeability. Tetrazole-containing analogs (LogP = 5.2) exhibit even greater lipophilicity but may face metabolic instability due to ring cleavage .

Computational Predictions

Density-functional theory (DFT) studies, such as those employing Becke’s hybrid functional, have been instrumental in predicting thermochemical properties (e.g., bond dissociation energies, solvation free energies) for heterocyclic systems . For the target compound, these methods could predict stability under physiological conditions or binding affinities compared to analogs.

Key Research Findings and Gaps

  • Advantages : The 1,2,4-oxadiazole moiety in the target compound balances lipophilicity and metabolic stability better than triazoles or tetrazoles.
  • Limitations: No experimental bioactivity data is available; predictions rely on computational models and structural parallels.
  • Contradictions : While oxadiazoles generally exhibit superior stability, substituent positioning (e.g., 4-methylphenyl vs. 2,4-difluorophenyl in ) may unpredictably alter receptor interactions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.